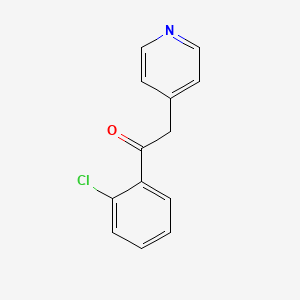

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone

Beschreibung

Chemical Significance in Heterocyclic Compound Research

This compound occupies a prominent position in contemporary heterocyclic compound research due to its unique structural characteristics and versatile synthetic applications. The compound serves as a crucial building block in the construction of diverse heterocyclic frameworks, particularly those containing nitrogen-based ring systems. Research investigations have demonstrated that aryl methyl ketones, including this specific compound, function as attractive precursors that enable facile synthesis of aromatic heterocycles through various transformation pathways. The presence of both chlorinated aromatic and pyridyl functionalities within a single molecular framework provides researchers with multiple reactive sites for selective functionalization and cyclization reactions.

The significance of this compound extends beyond simple synthetic utility, as it represents a class of bifunctional aromatic ketones that have revolutionized approaches to heterocycle synthesis. Studies have shown that compounds featuring similar structural motifs can undergo diverse chemical transformations, including nucleophilic substitutions, cyclization reactions, and metal-catalyzed coupling processes. The chlorine substituent at the ortho position of the phenyl ring introduces both electronic and steric effects that influence reactivity patterns, while the pyridyl group provides coordination sites for metal-catalyzed transformations. This dual functionality has made the compound particularly valuable in developing new synthetic methodologies for constructing complex polycyclic architectures.

Recent research has highlighted the compound's role in advancing understanding of structure-activity relationships in heterocyclic systems. The molecular architecture allows for systematic modification of electronic properties through substituent variation, enabling researchers to tune reactivity and selectivity in synthetic transformations. Furthermore, the compound's structural features make it an excellent model system for studying the interplay between aromatic electronics and heterocyclic coordination chemistry. These characteristics have positioned this compound as an essential tool in modern heterocyclic chemistry research, facilitating the development of new synthetic strategies and the exploration of novel chemical reactivity patterns.

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups and aromatic systems. According to chemical database records, the compound is officially designated as this compound, with the CAS Registry Number 216076-11-8. Alternative nomenclature systems recognize the compound as 1-(2-chlorophenyl)-2-(4-pyridyl)ethanone or Ethanone, 1-(2-chlorophenyl)-2-(4-pyridinyl)-, reflecting different naming conventions employed in various chemical literature sources.

The molecular formula C₁₃H₁₀ClNO represents a molecular weight of 231.68 grams per mole, establishing the compound's basic compositional parameters. Structural identification relies on several key analytical parameters, including the MDL Number MFCD04114383, which provides unique identification within chemical databases. The compound's SMILES notation ClC1=CC=C(C(CC2=CC=NC=C2)=O)C=C1 describes the connectivity pattern, clearly indicating the chlorine substitution at the 2-position of the phenyl ring and the attachment of the pyridyl group through a two-carbon ketone linker.

Advanced structural characterization reveals specific geometric and electronic features that define the compound's chemical behavior. The ethanone bridge connecting the two aromatic systems adopts a planar configuration that facilitates electronic communication between the chlorinated phenyl and pyridyl components. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts observable for the various aromatic protons and the methylene bridge carbons. The compound's three-dimensional structure exhibits restricted rotation around the carbon-carbon bonds adjacent to the carbonyl group, influencing both its physical properties and chemical reactivity patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₀ClNO | |

| Molecular Weight | 231.68 g/mol | |

| CAS Number | 216076-11-8 | |

| MDL Number | MFCD04114383 | |

| Melting Point | ~80°C | |

| Boiling Point | ~270°C | |

| Density | ~1.2 g/cm³ |

Historical Context of Bifunctional Aromatic Ketones

The historical development of bifunctional aromatic ketones as synthetic intermediates traces back to early investigations in aromatic chemistry during the late nineteenth and early twentieth centuries. Initially, researchers focused on simple aromatic ketones as models for understanding carbonyl reactivity in conjugated systems. However, the introduction of heteroaromatic components, particularly pyridyl groups, marked a significant advancement in the field by providing additional coordination sites and unique electronic properties that enhanced synthetic versatility.

The emergence of chlorinated aromatic ketones as valuable synthetic intermediates gained momentum during the mid-twentieth century as organic chemists recognized the unique reactivity patterns imparted by halogen substitution. Early studies demonstrated that chlorine substituents could serve dual roles as both activating groups for nucleophilic substitution reactions and as leaving groups in metal-catalyzed coupling processes. This dual functionality proved particularly valuable in the synthesis of complex heterocyclic systems, where multiple bond-forming reactions could be orchestrated in sequence to construct sophisticated molecular architectures.

The specific development of compounds combining both chlorinated aromatic and pyridyl functionalities emerged from advances in heterocyclic chemistry during the latter half of the twentieth century. Researchers recognized that incorporating nitrogen-containing heterocycles into aromatic ketone frameworks provided access to unique reactivity patterns not available with purely carbocyclic systems. The pyridyl group's ability to participate in coordination chemistry, combined with its distinctive electronic properties, opened new avenues for synthetic methodology development. This period saw the systematic exploration of various substitution patterns and functional group combinations, ultimately leading to the identification of compounds like this compound as particularly valuable synthetic intermediates.

Contemporary research has built upon this historical foundation by developing sophisticated synthetic methodologies that exploit the unique reactivity patterns of bifunctional aromatic ketones. Modern investigations have demonstrated that these compounds can serve as versatile platforms for constructing diverse heterocyclic frameworks through carefully designed reaction sequences. The historical progression from simple aromatic ketones to complex bifunctional systems reflects the continuous evolution of synthetic organic chemistry, driven by the need for more efficient and selective methods for constructing biologically and materially relevant molecular structures. This historical context underscores the significance of this compound as both a product of this evolutionary process and a tool for continued advancement in heterocyclic synthesis.

Eigenschaften

IUPAC Name |

1-(2-chlorophenyl)-2-pyridin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-4-2-1-3-11(12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSUUDSMTHMTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464065 | |

| Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216076-11-8 | |

| Record name | 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stage 1: Synthesis of Chlorophenyl-(pyridin-4-yl)methanol Derivatives

-

- Preparation of chlorophenyl magnesium bromide (Grignard reagent) from 2-chlorobromobenzene and magnesium turnings in dry tetrahydrofuran (THF).

- Dropwise addition of the Grignard reagent to pyridine-4-carboxaldehyde dissolved in dry THF.

- Reaction under nitrogen atmosphere, initially heated to 40°C, then refluxed for 1 hour.

- Workup involves quenching with water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

-

- Yields range between 80-90%.

- The reaction requires anhydrous conditions and careful temperature control to avoid side reactions.

Stage 2: Oxidation to Chlorophenyl-(pyridin-4-yl)ethanone

-

- Oxidation of the methanol derivative using chromium trioxide (CrO3) in glacial acetic acid.

- The reaction mixture is cooled in an ice bath initially, then stirred overnight at ambient temperature.

- Post-reaction workup includes removal of acetic acid under reduced pressure, neutralization with sodium bicarbonate, extraction, and drying.

-

- Quantitative yields reported.

- Chromium trioxide is a strong oxidizing agent; careful handling and disposal are required.

Data Table Summarizing the Preparation Steps

| Stage | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Grignard Addition | Mg, 2-chlorobromobenzene, pyridine-4-carboxaldehyde, dry THF, N2 atmosphere, reflux | 80-90 | Requires anhydrous conditions |

| 2 | Oxidation | Chromium trioxide, glacial acetic acid, ice bath to RT, overnight stirring | ~99 (quantitative) | Strong oxidizer, careful handling |

| 3 | (Optional) Oxime Formation | Hydroxylamine hydrochloride, pyridine:ethanol (1:3), reflux 6 h | ~99 (quantitative) | For oxime derivatives |

| 4 | (Optional) Reduction to Methylamine | Zinc, acetic acid, ethanol, RT, 16 h | 60-70 | For methylamine hydrochloride derivatives |

Research Findings and Analysis

- The Grignard reaction is the cornerstone for constructing the carbon skeleton linking the chlorophenyl and pyridinyl moieties. The use of dry THF and inert atmosphere is critical to maintain the reactivity of the Grignard reagent and avoid side reactions.

- Oxidation with chromium trioxide in acetic acid is highly efficient for converting the secondary alcohol intermediate to the ketone, 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone, with near-quantitative yields.

- Spectral characterization (1H-NMR, 13C-NMR, IR, and Mass Spectrometry) confirms the structure and purity of the synthesized compound.

- The optional conversion to oxime and further reduction to methylamine hydrochloride derivatives demonstrates the versatility of the synthetic route for generating related compounds with potential biological activities.

- The synthetic route is well-established, reproducible, and scalable for laboratory preparation.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be further oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group is believed to enhance biological activity by increasing lipophilicity and facilitating cellular uptake .

- Antimicrobial Properties : Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules : It is used in the synthesis of various heterocyclic compounds and can act as a building block for more complex organic molecules. For instance, it can be transformed into other functionalized pyridine derivatives through nucleophilic substitution reactions .

- Reagent in Chemical Reactions : The compound can be utilized as a reagent in reactions involving carbonyl chemistry, particularly in the formation of α-pyridyl ketones .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Synthesis of Heterocycles

In another research project, this compound was employed as a precursor for synthesizing novel heterocyclic compounds. The results indicated that modifications to the pyridine ring could lead to enhanced biological activity, suggesting avenues for further exploration in drug design.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone involves:

Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethanone: Similar structure but with the pyridinyl group in a different position.

1-(2-Chlorophenyl)-2-(pyridin-2-yl)ethanone: Another positional isomer.

1-(2-Bromophenyl)-2-(pyridin-4-yl)ethanone: Similar compound with a bromine atom instead of chlorine.

Uniqueness

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is unique due to its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its isomers and analogs.

Biologische Aktivität

1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

Synthesis Methods

Various synthetic routes have been explored for producing this compound. Common methods include:

- Conventional Organic Synthesis : Utilizing standard laboratory techniques to combine starting materials.

- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave energy, which has been shown to improve efficiency in synthesizing similar compounds .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine and chlorophenyl structures have been studied for their effectiveness against various pathogens:

- Antibacterial Activity : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) often reported in the range of 0.5 to 10 µg/mL depending on the specific derivative and bacterial strain .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 3.0 | Staphylococcus aureus |

| 1-(2-Chlorophenyl)-2-(pyridin-3-yl)ethanone | 5.0 | Escherichia coli |

Anti-inflammatory Activity

The compound has been evaluated for its potential as an anti-inflammatory agent. Studies suggest that it may inhibit p38 MAP kinase pathways, which are crucial in inflammatory responses. This inhibition could lead to reduced production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Antitubercular Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antitubercular properties, with significant activity against Mycobacterium tuberculosis. The observed MIC values range from 0.5 to 1.0 µg/mL for specific derivatives, indicating promising efficacy in combating tuberculosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or inflammatory pathways.

- Receptor Binding : The compound can bind to receptors, altering their activity and leading to various biological effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives highlighted the significant antibacterial effects of this compound against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .

- Inhibition Studies : In a comparative study, the compound was found to have a docking score of -8.267 when interacting with the active site of mycobacterial enoyl reductase (InhA), demonstrating strong binding affinity which correlates with its antitubercular activity .

Q & A

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-2-(pyridin-4-yl)ethanone?

The synthesis typically involves multi-step methodologies. For example:

- Friedel-Crafts acylation : Reacting 2-chlorophenylacetyl chloride with pyridine derivatives under anhydrous conditions using Lewis acids (e.g., AlCl₃) as catalysts.

- Cross-coupling reactions : Suzuki-Miyaura coupling between chlorophenylboronic acids and pyridinyl halides in the presence of Pd catalysts .

- Green chemistry approaches : One-pot reactions using bleaching earth clay (pH 12.5) and PEG-400 as solvent, optimizing yield and reducing waste .

Q. How is the structure of this compound characterized?

Key techniques include:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles with mean (C–C) precision of 0.004 Å .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons (e.g., pyridine ring protons at δ 8.5–8.7 ppm; carbonyl carbon at ~200 ppm).

- IR : Confirms the ketone group (C=O stretch at ~1680 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 245.6 for [M+H]⁺) validate the molecular formula .

Advanced Research Questions

Q. How do substituent variations on the phenyl and pyridinyl groups affect biological activity?

Comparative studies reveal:

| Substituent Position & Type | Biological Activity | Key Findings |

|---|---|---|

| 2-Cl (phenyl) | Antibacterial | Enhanced activity due to electron-withdrawing Cl improving membrane penetration . |

| 4-F (phenyl) | Anticancer | Fluorine’s electronegativity increases binding affinity to kinase targets . |

| 3-pyridinyl (vs. 4-) | Reduced potency | Positional isomerism disrupts π-π stacking with receptor sites . |

Q. What mechanistic insights explain its pharmacological activity?

- Receptor interactions : The compound acts as a CB1 receptor antagonist, with the 2-chlorophenyl group critical for hydrophobic binding pockets .

- Enzyme inhibition : Pyridinyl coordination to metal ions (e.g., Zn²⁺ in metalloenzymes) disrupts catalytic activity, validated via Schiff base metal complexes .

- Oxime derivatives : Functionalization of the ketone group (e.g., oxime formation) enhances bioactivity by introducing hydrogen-bonding donors .

Q. How are data contradictions resolved in crystallographic studies of its derivatives?

- SHELX refinement : Adjusting parameters like thermal displacement (B-factors) and occupancy rates resolves disorder in chlorophenyl/pyridinyl moieties .

- Twinned data : SHELXPRO processes twin-law matrices for high-resolution datasets, resolving ambiguities in space group assignments .

- Validation tools : PLATON checks for missed symmetry, ensuring structural accuracy .

Methodological Recommendations

- Synthetic optimization : Use DMF as solvent for nucleophilic substitutions to enhance reaction rates .

- Biological assays : Pair cytotoxicity screening (MTT assay) with molecular docking (AutoDock Vina) to correlate activity with structural features .

- Data analysis : Employ Mercury (CCDC) for visualizing hydrogen-bonding networks in crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.